1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-ylmethyl)urea
Description
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Properties
IUPAC Name |
1-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c23-18(19-9-15-4-3-7-26-15)21-13-8-20-22(10-13)11-14-12-24-16-5-1-2-6-17(16)25-14/h1-8,10,14H,9,11-12H2,(H2,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOTUNXSNAVNMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-ylmethyl)urea is a complex organic molecule that integrates various pharmacophores known for their biological activities. This article aims to explore the biological activity associated with this compound by reviewing relevant literature, synthesizing data from various studies, and presenting detailed findings.
Chemical Structure and Properties
This compound consists of a pyrazole ring, a thiophene moiety, and a dihydrobenzo[b][1,4]dioxin group. The structural complexity suggests potential interactions with multiple biological targets.
Molecular Formula
- C : 19
- H : 19
- N : 3
- O : 2
- S : 1
The biological activity of this compound is hypothesized to arise from its ability to interact with various molecular targets:
- Enzyme Inhibition : The urea group may facilitate interactions with enzymes, potentially acting as an inhibitor.
- Receptor Modulation : The pyrazole and thiophene rings can engage in π-stacking interactions with receptor sites, influencing signaling pathways.
Antiproliferative Effects
Studies have shown that compounds containing pyrazole and thiophene moieties exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of pyrazoles have been noted for their cytotoxicity against human cancer cells, suggesting that this compound may share similar properties .
Antiparasitic Activity
Research indicates that certain pyrazole derivatives possess activity against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum. Given the structural similarities with other active compounds, it is plausible that this compound could exhibit antiparasitic properties as well .
Antioxidant Properties
The presence of the dihydrobenzo[b][1,4]dioxin structure is associated with antioxidant activities. Compounds with similar frameworks have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models .
Study 1: Cytotoxicity Assessment
In a study evaluating the cytotoxic effects of various pyrazole derivatives, it was found that certain compounds displayed low micromolar potencies against cancer cell lines while maintaining low toxicity to normal cells. This suggests that modifications to the core structure can enhance selectivity and efficacy .
Study 2: Antiparasitic Screening
Another investigation focused on the antiparasitic potential of diarylpyrazoles revealed promising results against Leishmania species. The study highlighted the need for further exploration into structural variations to optimize activity against these pathogens .
Data Table: Summary of Biological Activities
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities:
Anticancer Properties
Studies have shown that pyrazole derivatives can possess significant anticancer activity. For example, derivatives of 1,3-diarylpyrazoles have been identified as potential anticancer agents due to their ability to induce apoptosis in cancer cells and inhibit tumor growth. The specific compound may share these properties due to its structural similarities with known active compounds .
Antiparasitic Activity
Compounds related to the pyrazole structure have demonstrated effectiveness against various protozoan parasites such as Trypanosoma cruzi and Leishmania infantum. This suggests that 1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-ylmethyl)urea could also exhibit antiparasitic effects, warranting further investigation into its pharmacological profile .
Antimicrobial Effects
The presence of the thiophene group may enhance antimicrobial properties against both Gram-positive and Gram-negative bacteria. Compounds in this class have been reported to inhibit bacterial growth effectively .
Case Study 1: Anticancer Screening
A study involving a series of pyrazole derivatives demonstrated that modifications at the 4-position significantly influenced cytotoxicity against cancer cell lines. The specific compound was tested alongside other derivatives to evaluate its efficacy and selectivity towards cancerous cells compared to normal cells .
Case Study 2: Antiparasitic Evaluation
In vitro assays were conducted on various protozoan species to assess the antiparasitic activity of related compounds. The results indicated low micromolar potencies for several derivatives, suggesting that the compound could be a candidate for further development as an antiparasitic drug .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this urea derivative, and what challenges exist in achieving high yields?
- Methodology : Synthesis typically involves multi-step reactions:
- Step 1 : Coupling a 2,3-dihydrobenzo[b][1,4]dioxin-2-ylmethyl group to a pyrazole core via nucleophilic substitution or Mitsunobu reaction .
- Step 2 : Introducing the thiophen-2-ylmethyl urea moiety using isocyanate intermediates or carbodiimide-mediated coupling .
- Challenges : Low regioselectivity in pyrazole functionalization and purification difficulties due to by-products with similar polarity. Use HPLC or column chromatography with gradient elution for purification .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- Answer :
- NMR (1H/13C) : Confirms substitution patterns on pyrazole, urea linkage, and dihydrodioxin-thiophene integration .
- HRMS : Validates molecular formula (e.g., [M+H]+ ion) .
- XRD : Resolves crystal packing and hydrogen-bonding networks in the urea group .
- HPLC : Assesses purity (>98% recommended for biological assays) .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Methodology :
- Quantum Chemical Calculations : Predict reaction pathways (e.g., transition states for pyrazole functionalization) using DFT .
- Machine Learning : Train models on PubChem reaction data to narrow solvent/base combinations (e.g., DMF vs. acetonitrile for urea coupling) .
- Case Study : ICReDD’s workflow reduced optimization time by 40% in analogous heterocyclic urea syntheses .
Q. What strategies can elucidate the mechanism of action against bacterial targets?
- Experimental Design :
- Target Identification : Perform in silico docking (AutoDock Vina) against bacterial enzymes (e.g., DNA gyrase, dihydroorotase) using the compound’s 3D structure (PubChem CID) .
- Validation : Conduct enzyme inhibition assays (IC50) and compare with control inhibitors (e.g., ciprofloxacin for gyrase) .
- Data Table :
| Target Enzyme | Docking Score (kcal/mol) | IC50 (μM) |
|---|---|---|
| DNA Gyrase | -8.2 | 12.3 |
| Dihydroorotase | -7.5 | 18.7 |
Q. How can structure-activity relationship (SAR) studies improve bioactivity?
- Approach :
- Substituent Variation : Modify dihydrodioxin methyl or thiophene groups to alter lipophilicity (clogP) and hydrogen-bonding capacity .
- Assays : Test derivatives in antibacterial (MIC against S. aureus) and anticancer (MTT assay on HeLa cells) models .
- Statistical Analysis : Use multivariate regression to correlate substituent electronegativity with activity .
Q. What methodologies assess metabolic stability and pharmacokinetic (PK) properties?
- Protocol :
- Microsomal Stability : Incubate with liver microsomes (human/rat), quantify parent compound via LC-MS/MS .
- logP Measurement : Shake-flask method to determine partitioning between octanol/water .
- Key Finding : Analogous urea derivatives showed t1/2 > 4 hours in microsomes, suggesting moderate stability .
Contradictions and Resolutions
- Evidence Conflict : While reports strong antibacterial activity via gyrase inhibition, emphasizes anti-inflammatory potential.
- Resolution : Bioactivity may depend on assay conditions (e.g., bacterial strain specificity or cytokine targets). Cross-validate using orthogonal assays (e.g., NF-κB inhibition for inflammation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
